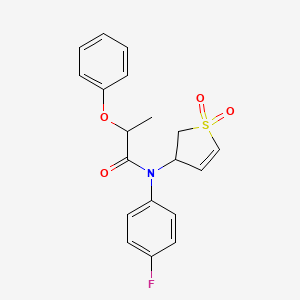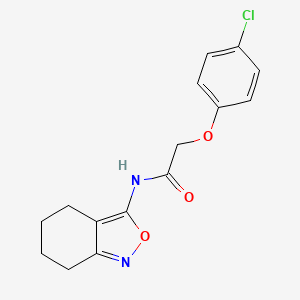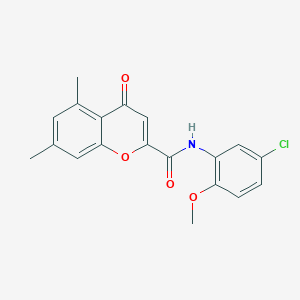![molecular formula C24H14F4N2OS2 B11413480 3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11413480.png)
3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophényl)-1-thioxo-4-[3-(trifluorométhyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one est un composé organique complexe appartenant à la classe des thiazoloquinazolines. Ce composé se caractérise par la présence d'un groupe thioxo, d'un groupe fluorophényl et d'un groupe trifluorométhylbenzyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-(4-fluorophényl)-1-thioxo-4-[3-(trifluorométhyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. Une voie de synthèse courante implique les étapes suivantes :
Formation de composés intermédiaires : La synthèse commence par la préparation de composés intermédiaires tels que l'isothiocyanate de 4-fluorophényle et la 3-(trifluorométhyl)benzylamine.
Réaction de cyclisation : Les composés intermédiaires subissent une réaction de cyclisation pour former la structure de base thiazoloquinazoline.
Modification du groupe fonctionnel :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont optimisées pour garantir un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
3-(4-fluorophényl)-1-thioxo-4-[3-(trifluorométhyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe thioxo en un thiol ou d'autres formes réduites.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols.
Applications de la recherche scientifique
3-(4-fluorophényl)-1-thioxo-4-[3-(trifluorométhyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one a plusieurs applications de recherche scientifique :
Chimie : Le composé est utilisé comme bloc de construction pour la synthèse d'autres molécules complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de 3-(4-fluorophényl)-1-thioxo-4-[3-(trifluorométhyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets par les mécanismes suivants :
Cibles moléculaires : Il peut se lier à des enzymes ou des récepteurs spécifiques, en modulant leur activité.
Voies impliquées : Le composé peut influencer les voies de signalisation liées à la croissance cellulaire, à l'apoptose ou à l'inflammation.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its potential biological activities, such as antimicrobial, antiviral, and anticancer properties, are of interest for drug discovery and development.
Medicine: The compound’s ability to interact with specific molecular targets makes it a candidate for therapeutic applications, particularly in the treatment of diseases involving dysregulated signaling pathways.
Industry: Its chemical stability and reactivity make it useful in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s fluorophenyl and trifluoromethylphenyl groups contribute to its binding affinity and specificity, allowing it to effectively inhibit or activate target proteins. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-chlorophényl)-1-thioxo-4-[3-(trifluorométhyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
- 3-(4-bromophényl)-1-thioxo-4-[3-(trifluorométhyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
Unicité
3-(4-fluorophényl)-1-thioxo-4-[3-(trifluorométhyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one est unique en raison de la présence des groupes fluorophényl et trifluorométhylbenzyle, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C24H14F4N2OS2 |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C24H14F4N2OS2/c25-17-10-8-15(9-11-17)20-21-29(13-14-4-3-5-16(12-14)24(26,27)28)22(31)18-6-1-2-7-19(18)30(21)23(32)33-20/h1-12H,13H2 |
Clé InChI |
SXQUNFXMHIXFDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)F)CC5=CC(=CC=C5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11413402.png)


![3-(furan-2-ylmethyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11413423.png)

![N-(furan-2-ylmethyl)-4-hydroxy-8-methyl-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11413438.png)
![N-(4-chlorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11413446.png)
![4-(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11413452.png)
![7-[(2-chlorophenyl)methyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11413456.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413467.png)

![5-butyl-4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11413488.png)
![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B11413494.png)
![N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide](/img/structure/B11413495.png)
